An In-Depth Technical Guide to 6-Oxo-1-propylpiperidine-3-carboxylic acid: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 6-Oxo-1-propylpiperidine-3-carboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Among these, functionalized piperidinone derivatives have garnered significant attention due to their diverse pharmacological activities. This guide provides a comprehensive technical overview of 6-Oxo-1-propylpiperidine-3-carboxylic acid, a substituted piperidinone with potential applications in drug discovery. We will delve into its chemical identity, physicochemical properties, a plausible synthetic route with detailed protocols, and its potential as a building block for novel therapeutics.
Compound Identification and Physicochemical Properties
IUPAC Name and Structural Elucidation
The correct and systematically generated IUPAC name for the compound is 6-oxo-1-propylpiperidine-3-carboxylic acid .[2] The structure consists of a piperidine ring with a ketone functional group at the 6-position (a lactam), an N-propyl substituent at the 1-position, and a carboxylic acid group at the 3-position.
Key Identifiers:
-
Molecular Formula: C₉H₁₅NO₃[2]
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CAS Number: 915924-93-5[2]
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Canonical SMILES: CCCN1CC(CCC1=O)C(=O)O[2]
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InChI Key: CJXIDYRIXNBPBI-UHFFFAOYSA-N[2]
Physicochemical Properties
While experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and data from similar compounds. These computed properties provide valuable insights for handling, characterization, and potential formulation of the compound.
| Property | Value | Source |
| Molecular Weight | 185.22 g/mol | [2] |
| XLogP3 | 0.2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Exact Mass | 185.10519334 Da | [2] |
| Topological Polar Surface Area | 57.6 Ų | [2] |
| Predicted pKa | 3.59 ± 0.20 | [3] |
Plausible Synthetic Pathway and Experimental Protocols
A robust and versatile method for the synthesis of 6-oxo-piperidine rings is the Dieckmann condensation.[4][5] This intramolecular cyclization of a diester is a powerful tool for forming five- and six-membered rings. The following proposed multi-step synthesis of 6-Oxo-1-propylpiperidine-3-carboxylic acid is based on this principle and other well-established organic transformations.
Caption: Proposed synthetic pathway for 6-Oxo-1-propylpiperidine-3-carboxylic acid.
Step 1: Synthesis of Ethyl 3-(propylamino)propanoate (Michael Addition)
The synthesis commences with a Michael addition of propylamine to ethyl acrylate. This aza-Michael addition is a classic method for the formation of β-amino esters.[6][7][8]
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propylamine (1.0 eq) and a suitable solvent such as ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add ethyl acrylate (1.0 eq) dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Causality: The use of an excess of the amine or conducting the reaction at lower temperatures can help to minimize the formation of the di-addition product. The reaction is typically exothermic, hence the initial cooling.
Step 2: Synthesis of Diethyl 3-(propylamino)pentanedioate (N-Alkylation)
The secondary amine formed in the previous step is then alkylated with ethyl bromoacetate to yield the key diester precursor.[9]
Protocol:
-
Dissolve ethyl 3-(propylamino)propanoate (1.0 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq) in an aprotic solvent like acetonitrile or DMF in a round-bottom flask.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
After cooling to room temperature, filter off the inorganic salts and wash with the solvent.
-
Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography.
Causality: The base is essential to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. An aprotic solvent is used to avoid any side reactions with the alkylating agent.
Step 3: Synthesis of Ethyl 6-oxo-1-propylpiperidine-3-carboxylate (Dieckmann Condensation)
The core piperidinone ring is formed through an intramolecular Dieckmann condensation of the aminodiester.[4][5]
Protocol:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of sodium ethoxide (1.1 eq) in anhydrous toluene.
-
Heat the mixture to reflux.
-
Add a solution of diethyl 3-(propylamino)pentanedioate (1.0 eq) in anhydrous toluene dropwise to the refluxing mixture over a period of 1-2 hours.
-
Continue refluxing for an additional 2-4 hours after the addition is complete.
-
Cool the reaction mixture to room temperature and then quench by carefully adding dilute hydrochloric acid or acetic acid until the solution is acidic (pH ~5-6).
-
Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester. This product may be used in the next step without further purification or can be purified by chromatography.
Causality: The strong base (sodium ethoxide) deprotonates the α-carbon of one of the ester groups, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group to form the cyclic β-keto ester. Anhydrous conditions are crucial to prevent the hydrolysis of the base and the esters.
Step 4: Synthesis of 6-Oxo-1-propylpiperidine-3-carboxylic acid (Hydrolysis and Decarboxylation)
The final step involves the hydrolysis of the β-keto ester followed by decarboxylation to yield the target carboxylic acid.[10]
Protocol:
-
Dissolve the crude ethyl 6-oxo-1-propylpiperidine-3-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 eq).
-
Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of the ester.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. This will protonate the carboxylate and induce decarboxylation, which may be facilitated by gentle warming.
-
The product may precipitate out of the solution upon acidification and cooling. If not, extract the aqueous solution with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, 6-Oxo-1-propylpiperidine-3-carboxylic acid. The product can be further purified by recrystallization.
Causality: The initial basic hydrolysis cleaves the ester group to a carboxylate. Subsequent acidification protonates the carboxylate and the enolate of the β-keto acid intermediate, which is unstable and readily undergoes decarboxylation to yield the final product.
Potential Applications in Drug Discovery
The 6-oxo-1-propylpiperidine-3-carboxylic acid scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The presence of the carboxylic acid and the lactam ring provides handles for further chemical modifications.
-
Neurological Disorders: Piperidine derivatives, including nipecotic acid (piperidine-3-carboxylic acid), are known to interact with GABA transporters, making them interesting candidates for the development of anticonvulsants and anxiolytics.[11]
-
Enzyme Inhibition: The rigid, cyclic structure of the piperidinone core can serve as a template for designing inhibitors of various enzymes, such as proteases and kinases, which are important targets in oncology and inflammatory diseases.[12]
-
Scaffold for Library Synthesis: The functional groups on the molecule allow for the straightforward synthesis of a library of derivatives for high-throughput screening to identify new drug leads.
Conclusion
This technical guide has provided a detailed overview of 6-Oxo-1-propylpiperidine-3-carboxylic acid, from its fundamental chemical properties to a plausible and detailed synthetic route. The presented synthesis, centered around the robust Dieckmann condensation, offers a logical and experimentally sound approach for its preparation in a laboratory setting. The versatility of the piperidinone scaffold suggests that this compound and its derivatives hold significant promise for future research and development in medicinal chemistry.
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